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Compound Name: 5-Fluoro-2-nitroanisole

Cat. No.: B157042 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
5-Fluoro-2-nitroanisole (CAS No. 448-19-1) is a key chemical intermediate in the synthesis of

various pharmaceutical and agrochemical compounds.[1] Its utility stems from the presence of

versatile functional groups—a fluoro, a nitro, and a methoxy group—on an aromatic ring, which

allows for a range of chemical modifications. This guide provides a summary of its

physicochemical properties, detailed synthetic protocols, and an overview of the expected

spectral characteristics. Due to the limited availability of public experimental spectral data, this

document outlines the predicted spectral features based on the compound's structure and

general principles of spectroscopy.

Physicochemical Properties
5-Fluoro-2-nitroanisole is a solid at room temperature with a melting point in the range of 47-

52°C and a boiling point of 272°C.[1][2] It is also known by its systematic name, 4-Fluoro-2-

methoxy-1-nitrobenzene.[3]
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Property Value Reference

CAS Number 448-19-1 [4]

Molecular Formula C₇H₆FNO₃ [4]

Molecular Weight 171.13 g/mol [5]

Melting Point 47-52 °C [2]

Boiling Point 272 °C [2]

Appearance White to amber powder/crystal [1][3]

Predicted Spectral Data
While specific experimental spectral data for 5-Fluoro-2-nitroanisole is not readily available in

public databases, the following tables summarize the expected spectroscopic characteristics

based on its chemical structure and data from analogous compounds.

Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show signals corresponding to the methoxy group

and the three aromatic protons. The chemical shifts and coupling constants will be influenced

by the electron-withdrawing nitro group and the electronegative fluorine atom.

Chemical Shift (δ,
ppm)

Multiplicity Protons
Coupling
Constants (Hz)

~3.9 Singlet 3H (-OCH₃) N/A

~7.2-7.4 Multiplet 1H (Ar-H) J(H,F), J(H,H)

~7.5-7.7 Multiplet 1H (Ar-H) J(H,F), J(H,H)

~8.0-8.2 Multiplet 1H (Ar-H) J(H,H)

Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will display signals for the seven unique carbon atoms in the

molecule. The carbon attached to the fluorine atom will appear as a doublet due to C-F

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.fishersci.ca/shop/products/5-fluoro-2-nitroanisole-tci-america-2/p-7129842
https://www.fishersci.ca/shop/products/5-fluoro-2-nitroanisole-tci-america-2/p-7129842
https://pubchem.ncbi.nlm.nih.gov/compound/5-Fluoro-2-nitroanisole
https://aksci.com/item_detail.php?cat=J91832
https://aksci.com/item_detail.php?cat=J91832
https://www.chemimpex.com/products/46186
https://www.tcichemicals.com/IN/en/p/F0703
https://www.benchchem.com/product/b157042?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b157042?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


coupling.

Chemical Shift (δ, ppm) Carbon Atom

~56 -OCH₃

~110-120 (doublet) C-F

~115-125 Ar-C

~125-135 Ar-C

~140-150 Ar-C (C-NO₂)

~150-160 Ar-C (C-OCH₃)

~160-170 (doublet) C-F

Predicted IR Spectral Data
The infrared spectrum will be characterized by strong absorptions corresponding to the nitro

group, as well as vibrations from the aromatic ring and the ether linkage.

Wavenumber (cm⁻¹) Functional Group

~1520-1560 Asymmetric NO₂ stretch

~1340-1380 Symmetric NO₂ stretch

~1200-1280 Aryl C-O stretch

~1000-1100 C-F stretch

~3000-3100 Aromatic C-H stretch

~1450-1600 Aromatic C=C stretch

Predicted Mass Spectrometry Data
The mass spectrum is expected to show a molecular ion peak corresponding to the molecular

weight of the compound.
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m/z Fragment

171 [M]⁺

156 [M-CH₃]⁺

141 [M-NO]⁺

125 [M-NO₂]⁺

Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic

characterization of 5-Fluoro-2-nitroanisole.

Synthesis of 5-Fluoro-2-nitroanisole
Two primary synthetic routes are described in the literature:

Method 1: From 5-Fluoro-2-nitrophenol[6]

In a 5L four-necked flask, add 2500 g of N,N-dimethylformamide (DMF), 500 g (3.20 mol) of

5-fluoro-2-nitrophenol, and 483 g (3.50 mol) of anhydrous potassium carbonate.

Heat the mixture to 60 °C.

Slowly add 424 g (3.36 mol) of dimethyl sulfate dropwise over 2-3 hours.

After the addition is complete, raise the reaction temperature to 90-100 °C and maintain for

5-6 hours.

Monitor the reaction progress by gas chromatography (GC) until the concentration of 5-

fluoro-2-nitrophenol is below 0.5%.

Cool the reaction mixture to 50 °C to allow the precipitation of monomethyl potassium sulfate

salt.

Filter the mixture and subject the filtrate to vacuum distillation to recover DMF and obtain 2-

nitro-5-fluoroanisole as a yellow oily liquid.
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Method 2: From 2,4-Difluoronitrobenzene[7]

Add 500 ml of toluene to a clean, dry round-bottom flask, followed by 500 g of 2,4-

difluoronitrobenzene.

Cool the reaction mixture to 0 °C and slowly add 100 ml of methanol.

Add 353 g of potassium tert-butoxide (PTB) in ten portions at 0 °C.

Stir the reaction mixture at 0 °C for 15-30 minutes, then raise the temperature to 20 °C and

stir for 4 hours.

Decompose the reaction by adding 1500 ml of water and stir for 10-15 minutes.

Add toluene to the mixture, separate the layers, and extract the aqueous layer with toluene.

Combine the organic layers and wash with 1000 ml of water, followed by a brine solution.

Dry the organic layer over sodium sulfate and remove the solvent under vacuum.

Add 1000 ml of petroleum ether to the residue, cool to below 10 °C, and stir for 30 minutes.

Filter the solid, wash with petroleum ether, and dry at 50-60 °C for 3-5 hours.

Spectroscopic Analysis
The following are general procedures for obtaining the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g.,

CDCl₃, DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

Process the spectra using appropriate software to apply Fourier transformation, phase

correction, and baseline correction. Chemical shifts are reported in ppm relative to
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tetramethylsilane (TMS).

Infrared (IR) Spectroscopy:

Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used.

Place a small amount of the solid sample directly on the ATR crystal.

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr

and pressing it into a thin disk.

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

Introduce a dilute solution of the sample into the mass spectrometer, often via a direct

insertion probe or coupled with a gas chromatograph (GC-MS).

For GC-MS, use a suitable capillary column (e.g., DB-5) and a temperature program to

separate the compound.

Acquire the mass spectrum using electron ionization (EI) at 70 eV.

Synthetic Workflow Visualization
The following diagram illustrates the synthesis of 5-Fluoro-2-nitroanisole from 5-Fluoro-2-

nitrophenol.

Synthesis of 5-Fluoro-2-nitroanisole

5-Fluoro-2-nitrophenol

Reaction at 60-100 °C

Reactants

Dimethyl Sulfate
Anhydrous K₂CO₃
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Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b157042?utm_src=pdf-body
https://www.benchchem.com/product/b157042?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b157042?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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